Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine

Description

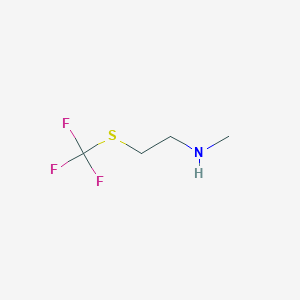

Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine (CAS: 1208079-68-8) is a fluorinated amine derivative characterized by a methyl group attached to an ethylamine backbone, with a trifluoromethylsulfanyl (-SCF₃) substituent at the β-position of the ethyl chain. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethylthio group. The compound is categorized as a specialty intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and materials science applications .

Properties

Molecular Formula |

C4H8F3NS |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

N-methyl-2-(trifluoromethylsulfanyl)ethanamine |

InChI |

InChI=1S/C4H8F3NS/c1-8-2-3-9-4(5,6)7/h8H,2-3H2,1H3 |

InChI Key |

GQIPDJSLKNYKRU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCSC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloroethylamine with trifluoromethylthiol in the presence of a base, such as sodium hydride, under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a simpler thiol group.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:

Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance biological activity.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism by which Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.

Comparison with Similar Compounds

Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS 685533-92-0)

- Structure: Features a dimethylaminoethyl chain linked to a 3-(trifluoromethyl)phenyl group.

- Molecular Weight : 261.26 g/mol (C₁₁H₁₄F₃N₂).

- This structural variance enhances binding affinity to aromatic receptors but reduces solubility in polar solvents .

2-(Thiophen-2-yl)ethylamine

- Structure : Combines a trifluoroethylamine moiety with a thiophene-substituted ethyl chain.

- Molecular Weight : 209.23 g/mol (C₈H₁₀F₃NS).

- Key Differences : The thiophene ring confers distinct electronic properties, such as conjugation and redox activity, absent in the target compound. This makes it more suitable for optoelectronic applications but less stable under acidic conditions .

2-{[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl}ethan-1-amine (CAS 865546-52-7)

- Structure : Contains an indole core with a sulfanyl-ethylamine side chain.

- Molecular Weight : 282.40 g/mol (C₁₇H₁₈N₂S).

- Key Differences: The indole scaffold enables interactions with biological targets (e.g., serotonin receptors), whereas the target compound’s simpler structure prioritizes synthetic versatility in non-biological contexts .

Physicochemical and Functional Comparisons

| Property | This compound | Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine | 2-(Thiophen-2-yl)ethylamine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~179.18 (estimated) | 261.26 | 209.23 |

| LogP (Lipophilicity) | ~2.5 (high) | ~3.1 (higher) | ~2.2 (moderate) |

| Metabolic Stability | High (due to -SCF₃ group) | Moderate (susceptible to CYP450-mediated oxidation) | Low (thiophene prone to metabolic cleavage) |

| Applications | Agrochemical intermediates, fluorinated polymers | Receptor-targeted drug candidates | Optoelectronics, catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.